molecular formula C12H13Cl4NO2 B12666593 Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride CAS No. 73616-22-5

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride

Cat. No.: B12666593
CAS No.: 73616-22-5
M. Wt: 345.0 g/mol
InChI Key: NRYIEUFYGYSGDQ-UHFFFAOYSA-N
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Description

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride is a chemical compound with the molecular formula C13H15Cl3N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propyl group, a trichlorophenoxy group, and a carbamoyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethylamine with propyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .

Scientific Research Applications

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride include:

  • Prochloraz Metabolite BTS44596
  • N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide
  • N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl4NO2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYIEUFYGYSGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl4NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223802
Record name Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73616-22-5
Record name N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73616-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073616225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl chloride
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